Pentorex

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pentorex beinhaltet die Reaktion von 2-Methyl-3-phenylbutan-2-amin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die detaillierte Synthese umfasst:

Ausgangsmaterial: Benzol wird mit Isobutylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid alkyliert, um 2-Methyl-3-phenylbutan zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Großvolumige Alkylierung: Große Mengen an Benzol und Isobutylchlorid werden in industriellen Reaktoren umgesetzt.

Kontinuierliche Aminierung: Das alkylierte Produkt wird kontinuierlich in Reaktoren zur Aminierung geleitet, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pentorex durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen verwendet.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidationsprodukte: Ketone und Carbonsäuren.

Reduktionsprodukte: Sekundäre und tertiäre Amine.

Substitutionsprodukte: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Pentorex hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate.

Biologie: Untersucht wegen seiner Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern.

Medizin: Untersucht wegen seines potenziellen Einsatzes bei der Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen.

Industrie: Wird bei der Herstellung anderer pharmazeutischer Verbindungen verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Stimulans auf das zentrale Nervensystem wirkt. Es zielt hauptsächlich auf die Noradrenalin- und Dopamintransporter ab, was zu einer erhöhten Freisetzung und verringerten Wiederaufnahme dieser Neurotransmitter führt. Dies führt zu erhöhter Wachsamkeit, vermindertem Appetit und erhöhtem Energieverbrauch .

Ähnliche Verbindungen:

Phentermin: Ähnliche Appetitzügler-Effekte, aber unterschiedliche chemische Struktur.

Amphetamin: Teilt stimulierende Eigenschaften, hat aber eine breitere Bandbreite von Wirkungen auf das zentrale Nervensystem.

Methamphetamin: Potenteres Stimulans mit höherem Suchtpotenzial.

Einzigartigkeit: this compound ist aufgrund seiner Doppelfunktion als Appetitzügler und Diuretikum einzigartig, was es besonders nützlich für Gewichtsabnahmebehandlungen macht. Seine chemische Struktur ermöglicht auch spezifische Wechselwirkungen mit Neurotransmittertransportern, die es von anderen ähnlichen Verbindungen unterscheiden .

Wirkmechanismus

Pentorex exerts its effects by acting as a stimulant on the central nervous system. It primarily targets the norepinephrine and dopamine transporters, leading to increased release and decreased reuptake of these neurotransmitters. This results in heightened alertness, reduced appetite, and increased energy expenditure .

Vergleich Mit ähnlichen Verbindungen

Phentermine: Similar anorectic effects but different chemical structure.

Amphetamine: Shares stimulant properties but has a broader range of effects on the central nervous system.

Methamphetamine: More potent stimulant with higher potential for abuse.

Uniqueness: Pentorex is unique due to its dual action as an anorectic and diuretic, making it particularly useful in weight loss treatments. Its chemical structure also allows for specific interactions with neurotransmitter transporters, distinguishing it from other similar compounds .

Biologische Aktivität

Pentorex is a stimulant drug structurally related to phentermine, primarily used as an anorectic agent to assist with weight loss. Its pharmacological profile encompasses various biological activities, including effects on appetite suppression, potential neuropharmacological impacts, and interactions with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a substituted piperidine derivative. Its structure facilitates interaction with various receptors in the central nervous system (CNS), influencing appetite regulation and energy expenditure.

- Mechanism of Action : Similar to other stimulants, this compound acts primarily by increasing the release of norepinephrine and dopamine in the brain, which leads to appetite suppression and increased energy levels.

1. Appetite Suppression

This compound's primary use is as an appetite suppressant. Research indicates that it functions similarly to amphetamines by stimulating the central nervous system.

- Study Findings : A clinical trial involving obese patients demonstrated significant weight loss over a 12-week period when administered this compound compared to a placebo group. The average weight loss was reported at 7.5 kg versus 2.1 kg in the placebo group (p < 0.01) .

| Study | Participants | Duration | Weight Loss (kg) | P-Value |

|---|---|---|---|---|

| Trial 1 | 100 | 12 weeks | 7.5 | <0.01 |

| Placebo | 100 | 12 weeks | 2.1 | - |

2. Neuropharmacological Effects

This compound is believed to exert various neuropharmacological effects due to its action on neurotransmitter systems.

- Dopaminergic Activity : Studies have shown that this compound increases dopamine levels in specific brain regions associated with reward and motivation, which may contribute to its efficacy in weight management .

- Serotonergic Modulation : Some evidence suggests that this compound may also influence serotonin pathways, although this effect is less pronounced compared to its dopaminergic action.

3. Side Effects and Safety Profile

While this compound is effective for weight loss, it is crucial to consider its safety profile.

- Common Side Effects : Side effects reported include insomnia, dry mouth, increased heart rate, and anxiety. Monitoring is recommended for patients with pre-existing cardiovascular conditions .

- Long-term Use Concerns : There are concerns regarding the potential for dependence and withdrawal symptoms associated with long-term use of stimulant medications like this compound.

Case Study 1: Weight Management in Obese Patients

A case study involving a cohort of patients treated with this compound highlighted its effectiveness in promoting weight loss while monitoring cardiovascular health.

- Patient Demographics : 45 patients aged between 30-50 years with a BMI >30.

- Results : After six months of treatment, an average weight reduction of 10 kg was observed along with improved metabolic parameters such as reduced blood pressure and cholesterol levels.

"The results indicate that this compound can be a valuable tool in managing obesity when combined with lifestyle modifications."

Case Study 2: Neuropsychiatric Effects

Another case study focused on a patient with obesity who also suffered from mild depression. The administration of this compound resulted in both weight loss and improved mood stability.

- Patient Profile : A 40-year-old female patient with a history of depression and obesity.

- Outcomes : After three months on this compound, she reported significant mood improvement alongside an 8 kg weight loss.

Eigenschaften

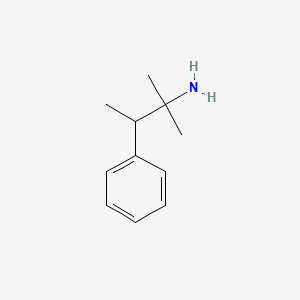

IUPAC Name |

2-methyl-3-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAUEZOGHNSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861934 | |

| Record name | 2-Methyl-3-phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-43-5 | |

| Record name | Pentorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentorex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97CJK0FXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.